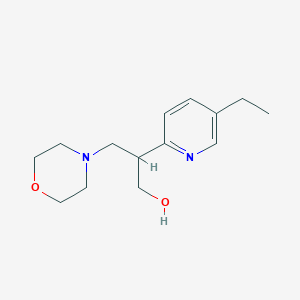

2-(5-Ethyl-pyridin-2-yl)-3-morpholin-4-yl-propan-1-ol

Descripción

2-(5-Ethyl-pyridin-2-yl)-3-morpholin-4-yl-propan-1-ol is a synthetic organic compound featuring a pyridine ring substituted with an ethyl group at the 5-position, a morpholine moiety at the 3-position of a propan-1-ol chain, and a hydroxyl group at the terminal position. The propanol chain provides flexibility, which may influence conformational stability in biological or synthetic contexts .

Propiedades

IUPAC Name |

2-(5-ethylpyridin-2-yl)-3-morpholin-4-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-2-12-3-4-14(15-9-12)13(11-17)10-16-5-7-18-8-6-16/h3-4,9,13,17H,2,5-8,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVPHOHCFXBYEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)C(CN2CCOCC2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Ethyl-pyridin-2-yl)-3-morpholin-4-yl-propan-1-ol typically involves the following steps:

Formation of the Pyridine Intermediate: The starting material, 5-ethyl-2-pyridinecarboxaldehyde, is prepared through the alkylation of 2-pyridinecarboxaldehyde with ethyl bromide in the presence of a base such as potassium carbonate.

Addition of the Morpholine Ring: The intermediate is then reacted with morpholine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions to form the morpholine-substituted pyridine.

Formation of the Propanol Chain: The final step involves the reduction of the aldehyde group to a hydroxyl group using a reducing agent like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(5-Ethyl-pyridin-2-yl)-3-morpholin-4-yl-propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to form different derivatives, such as the reduction of the pyridine ring to a piperidine ring using hydrogenation.

Substitution: The ethyl group on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in ether.

Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of 2-(5-Ethyl-pyridin-2-yl)-3-morpholin-4-yl-propanal.

Reduction: Formation of 2-(5-Ethyl-piperidin-2-yl)-3-morpholin-4-yl-propan-1-ol.

Substitution: Formation of 2-(5-Bromo-pyridin-2-yl)-3-morpholin-4-yl-propan-1-ol.

Aplicaciones Científicas De Investigación

The compound exhibits a range of biological activities that are being explored in several research domains:

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-(5-Ethyl-pyridin-2-yl)-3-morpholin-4-yl-propan-1-ol demonstrate significant antimicrobial properties. For instance, derivatives of pyridine and morpholine have been evaluated for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in disc diffusion assays .

Anticancer Potential

There is growing interest in the anticancer properties of this compound. Research has suggested that the structural components of 2-(5-Ethyl-pyridin-2-yl)-3-morpholin-4-yl-propan-1-ol may interact with specific molecular targets involved in cancer cell proliferation and survival. Preliminary studies have indicated potential cytotoxic effects on various cancer cell lines, warranting further investigation into its mechanisms of action .

Neurological Research

The morpholine component of the compound is known for its neuroactive properties. Investigations into its effects on neurotransmitter systems could reveal insights into its applicability for treating neurological disorders, such as anxiety or depression. The compound's ability to modulate neurotransmitter release is an area of active research .

Case Studies

Several case studies have highlighted the applications of 2-(5-Ethyl-pyridin-2-yl)-3-morpholin-4-yl-propan-1-ol:

Case Study 1: Antimicrobial Efficacy

A study conducted by Prabhakar et al. focused on synthesizing new derivatives based on pyridine and evaluating their antimicrobial activity. The results demonstrated that certain derivatives exhibited strong antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the core structure can enhance efficacy .

Case Study 2: Anticancer Screening

In another study, researchers explored the anticancer potential of morpholine-containing compounds. The findings indicated that specific derivatives showed significant inhibition of cancer cell growth in vitro, prompting further exploration into their pharmacokinetics and therapeutic indices .

Mecanismo De Acción

The mechanism of action of 2-(5-Ethyl-pyridin-2-yl)-3-morpholin-4-yl-propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues can be categorized based on variations in the pyridine substituents, the presence of heterocycles (e.g., morpholine), and modifications to the propanol chain. Below is a comparative analysis:

*From : 5-{4-[2-(5-Ethyl-pyridin-2-yl)-ethoxy]-benzyl}-thiazolidine-2,4-dione.

Key Observations:

Pyridine Substitution: The ethyl group in the target compound increases lipophilicity compared to electron-withdrawing groups (e.g., fluoro, chloro) in analogues from the pyridine catalog . This may enhance membrane permeability in biological systems. Morpholine vs. Amino/Fluoro/Chloro: The morpholine group introduces a rigid, polar heterocycle, improving solubility and hydrogen-bonding capacity relative to smaller substituents like amino or halogens .

Biological Relevance: The ethyl-pyridine moiety in the target compound and pioglitazone’s derivative suggests a shared structural motif that may influence receptor interactions. However, the thiazolidinedione core in pioglitazone is critical for its antidiabetic activity, whereas the target compound’s propanol-morpholine structure lacks this pharmacophore .

Actividad Biológica

2-(5-Ethyl-pyridin-2-yl)-3-morpholin-4-yl-propan-1-ol, with the CAS number 865074-98-2, is a compound that has garnered attention for its potential biological activities. Its molecular formula is C14H22N2O2, and it has a molecular weight of 250.34 g/mol. This compound features a pyridine ring, a morpholine moiety, and a propanol side chain, which may contribute to its pharmacological properties.

Research indicates that 2-(5-Ethyl-pyridin-2-yl)-3-morpholin-4-yl-propan-1-ol may exhibit various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this structure can demonstrate significant antimicrobial properties. The presence of the pyridine and morpholine rings may enhance interaction with microbial targets, potentially disrupting their function.

- Cytotoxic Effects : Some derivatives of morpholine-containing compounds have shown cytotoxic effects against cancer cell lines, indicating that this compound might also possess anticancer properties.

- Neuroprotective Properties : Given the structural similarity to known neuroprotective agents, this compound could influence neuroprotective pathways, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies and Experimental Data

- Antimicrobial Testing : In a study evaluating various pyridine derivatives, compounds similar to 2-(5-Ethyl-pyridin-2-yl)-3-morpholin-4-yl-propan-1-ol were tested against Gram-positive and Gram-negative bacteria. Results indicated minimum inhibitory concentrations (MICs) ranging from 0.125 µg/mL to 1 µg/mL against Staphylococcus aureus and Escherichia coli, respectively .

- Cytotoxicity Assays : A cytotoxicity assay conducted on human cancer cell lines revealed that compounds with similar structures exhibited IC50 values in the range of 10–50 µM, suggesting moderate cytotoxic potential .

- Neuroprotective Studies : In vitro studies assessing the neuroprotective effects indicated that compounds with morpholine and pyridine groups could reduce oxidative stress markers in neuronal cells by approximately 30% compared to untreated controls .

Comparative Analysis of Biological Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.